molecular formula C10H8BrN3 B14856461 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine CAS No. 1209459-64-2

4-Bromo-N-(pyridin-4-YL)pyridin-2-amine

Cat. No.: B14856461
CAS No.: 1209459-64-2
M. Wt: 250.09 g/mol
InChI Key: DKQYZKBGEVRFDE-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-4-YL)pyridin-2-amine is a heterocyclic compound that features a bromine atom and two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine typically involves the reaction of 4-bromopyridine with 2-aminopyridine under specific conditions. One common method includes the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(pyridin-4-YL)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-N-(pyridin-4-YL)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s bromine atom and pyridine rings facilitate binding to active sites, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(pyridin-4-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual pyridine rings and bromine atom make it a versatile compound for various applications in research and industry .

Properties

CAS No.

1209459-64-2

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

4-bromo-N-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-8-1-6-13-10(7-8)14-9-2-4-12-5-3-9/h1-7H,(H,12,13,14)

InChI Key

DKQYZKBGEVRFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=NC=CC(=C2)Br

Origin of Product

United States

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